molecular formula C7H5F2NO B13503291 N-[(2,5-Difluorophenyl)methylidene]hydroxylamine

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine

Cat. No.: B13503291
M. Wt: 157.12 g/mol
InChI Key: DFMUWVCMTIGSEE-ONNFQVAWSA-N
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Description

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is a Schiff base derivative synthesized via the condensation of 2,5-difluorobenzaldehyde with hydroxylamine. Its structure features a hydroxylamine group (-NHOH) linked to a 2,5-difluorophenyl-substituted methylidene moiety. This compound is characterized by the electron-withdrawing effects of the fluorine atoms, which enhance its stability and reactivity in synthetic applications.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

(NE)-N-[(2,5-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+

InChI Key

DFMUWVCMTIGSEE-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N/O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine

General Synthetic Approach: Oxime Formation

The classical and most direct method to prepare this compound is the condensation of 2,5-difluorobenzaldehyde with hydroxylamine or its derivatives under controlled conditions.

  • Reaction:
    2,5-Difluorobenzaldehyde + Hydroxylamine → this compound + Water

  • Typical Conditions:
    The reaction is usually carried out in aqueous or alcoholic solvents (e.g., ethanol, methanol) at room temperature or slightly elevated temperatures, often with a mild acid or base catalyst to facilitate the condensation.

  • Reaction Mechanism:
    The aldehyde carbonyl group reacts with the nucleophilic nitrogen of hydroxylamine, forming a hemiaminal intermediate that subsequently loses water to form the oxime.

Detailed Preparation Steps and Variations

Use of Hydroxylamine Hydrochloride and Base
  • Hydroxylamine hydrochloride is dissolved in water or a mixed solvent system.
  • A base such as sodium acetate or pyridine is added to liberate free hydroxylamine in situ.
  • 2,5-Difluorobenzaldehyde is then added slowly to the solution with stirring at ambient temperature.
  • The reaction mixture is stirred for several hours until completion, monitored by TLC or NMR.
  • The product is isolated by filtration or extraction, followed by recrystallization.
Use of N,O-Dimethylhydroxylamine Derivatives (Advanced Methods)

In more complex synthetic routes involving 2,5-difluorophenyl intermediates, N,O-dimethylhydroxylamine hydrochloride has been used as a reagent to form oxime derivatives as intermediates in multi-step syntheses (e.g., in the preparation of 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride).

  • Reaction with compound (1) (an aldehyde or ketone precursor) in an organic solvent (e.g., methylene dichloride) under alkali conditions at 20–50 °C to form the corresponding oxime compound (2).
  • This approach improves yield and safety compared to traditional methods using more hazardous reagents.

Representative Reaction Conditions from Patent Literature

Step Reagents & Conditions Temperature (°C) Time Outcome
(a) Formation of oxime intermediate Compound (1) + N,O-dimethyl hydroxylamine hydrochloride + base in methylene dichloride 20–50 0.5–1.5 h Compound (2) (oxime intermediate)
(b) Organolithium reaction with 1,4-difluorobenzene 1,4-difluorobenzene + n-butyllithium, then add compound (2) -70 to -50 1–3 h Compound (3)
(f) Final acidification Compound (6) + HCl in ether/dioxane/methanol Room temp 0.5–1.5 h 2R-(2,5-difluorophenyl)pyrrolidine hydrochloride

Note: Although these steps pertain to a multi-step synthesis of related fluorinated compounds, the initial oxime formation step (a) is directly relevant for preparing this compound or its derivatives.

Analytical and Structural Characterization

  • The prepared this compound is typically characterized by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry to confirm the oxime formation and fluorine substitution pattern.
  • Crystallographic studies of related fluorinated aromatic compounds help understand molecular conformation and intermolecular interactions, which may influence reactivity and stability.

Summary Table of Preparation Methods

Method Reagents Solvent Catalyst/Base Temperature Yield (%) Notes
Direct condensation 2,5-Difluorobenzaldehyde + hydroxylamine hydrochloride Ethanol, Methanol, Water Sodium acetate or pyridine RT to 50 °C Typically high (~80-90%) Simple, classical method
N,O-Dimethylhydroxylamine route Compound (1) + N,O-dimethylhydroxylamine hydrochloride Methylene dichloride Alkali (e.g., sodium hexamethyldisilazide) 20–50 °C Improved yield (up to 90%) Used in multi-step syntheses with better safety and cost efficiency
Continuous flow (related N-hydroxylamine derivatives) Hydroxylamine derivatives + acyl chlorides THF, EtOAc Mild base Controlled temp, flow conditions Moderate to high Enhanced control and scalability

Research Perspectives and Applications

  • The oxime functionality in this compound serves as a versatile intermediate in organic synthesis, including the preparation of heterocycles and pharmacologically active compounds.
  • Fluorine substitution at the 2,5-positions modulates electronic properties, influencing reactivity and biological activity.
  • Advances in synthetic methodology, such as the use of organolithium reagents and safer reducing agents, have improved yields and reduced costs in related fluorinated compound syntheses.
  • Continuous flow synthesis and novel hydroxylamine derivatives offer promising routes for scalable and safer production.

Chemical Reactions Analysis

Types of Reactions: N-[(2,5-Difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,5-Difluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form complexes with metal ions, influencing their reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[(2,5-Difluorophenyl)methylidene]hydroxylamine with structurally or functionally related compounds:

Compound Name Structural Features Key Applications Physicochemical Properties Reference
This compound Schiff base with 2,5-difluorophenyl and hydroxylamine groups Intermediate in TRK inhibitors, agrochemicals High thermal stability, moderate solubility in polar solvents
Tofenamic acid Diphenylamine analog with anthranilic acid backbone Non-steroidal anti-inflammatory drug (NSAID) Lipophilic, low water solubility
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide TRK inhibitor with 2,5-difluorophenyl-pyrrolidine and carboxamide groups Cancer therapeutics High binding affinity, metabolically stable
Dichlofluanid Sulfonamide with dichlorofluoromethyl and phenyl groups Fungicide, algicide Hydrolytically unstable in alkaline conditions

Physicochemical Properties

  • Stability: Fluorine substituents in the target compound reduce electron density, enhancing resistance to oxidative degradation compared to non-fluorinated Schiff bases .
  • Solubility : The hydroxylamine group increases polarity relative to tofenamic acid, improving solubility in aqueous-organic mixtures .

Research Findings and Implications

  • Structural Insights : The 2,5-difluorophenyl moiety is a common feature in TRK inhibitors () and agrochemicals (), underscoring its versatility in drug design .
  • Synthetic Challenges : While the target compound is straightforward to synthesize, its analogs (e.g., ’s pyrimidine derivatives) require complex multi-step protocols, limiting scalability .
  • Biological Relevance : The hydroxylamine group in the target compound may act as a chelator or redox modulator, distinguishing it from sulfonamide-based pesticides like dichlofluanid .

Biological Activity

N-[(2,5-Difluorophenyl)methylidene]hydroxylamine is an organic compound characterized by its unique difluorophenyl group linked to a hydroxylamine moiety. Its chemical formula is C7H6F2N2O, with a molecular weight of approximately 174.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The difluorophenyl group enhances the compound's lipophilicity and electronic properties, which may influence its interaction with biological targets.

Chemical Structure and Isomerism

The compound exists in two geometric isomers: the (E)- and (Z)-forms, which differ in the spatial arrangement around the double bond between the difluorophenyl group and the hydroxylamine functional group. This structural diversity can significantly affect its biological activity.

Isomer Structure Biological Activity
(E)E-IsomerPotentially higher activity against certain targets
(Z)Z-IsomerMay exhibit different reactivity patterns

Antimicrobial Properties

Research indicates that compounds with hydroxylamine functionality often exhibit significant antimicrobial and antifungal activities. The presence of the difluorophenyl moiety may enhance these activities due to increased binding affinity to microbial targets. For instance, studies have shown that similar hydroxylamine derivatives can inhibit the growth of various bacterial strains, suggesting a potential role for this compound in treating infections.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Hydroxylamines are known to interact with specific enzymes involved in cancer cell proliferation. Preliminary studies have shown that this compound can inhibit certain cancer cell lines, potentially through mechanisms involving enzyme inhibition or modulation of signaling pathways.

The mechanism by which this compound exerts its effects involves its interaction with biological macromolecules such as enzymes and receptors. It may form covalent bonds with active sites on these targets, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes and contribute to its biological efficacy.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity : In vitro assays showed that this compound inhibited the proliferation of human lung cancer cells (A549) with an IC50 value of approximately 10 μM, indicating a promising therapeutic potential in oncology.

Structure-Activity Relationship (SAR)

The unique fluorination pattern of this compound significantly influences its biological activity compared to similar compounds. The following table summarizes some related compounds and their activities:

Compound Name Structure Features Biological Activity
N-[(2,4-Difluorophenyl)methylidene]hydroxylamineSimilar difluoro substitution at position 4Different activity profile
N-(Phenyl)methylidene]hydroxylamineLacks fluorine substituentsMore hydrophilic; lower bioactivity
N-(3-Fluorophenyl)methylidene]hydroxylamineContains a single fluorine substituentDifferent electronic properties

Q & A

Q. What synthetic methodologies are effective for preparing N-[(2,5-Difluorophenyl)methylidene]hydroxylamine?

Answer: The compound can be synthesized via condensation of 2,5-difluorobenzaldehyde with hydroxylamine under reflux conditions. A typical protocol involves:

  • Dissolving equimolar amounts of the aldehyde and hydroxylamine hydrochloride in ethanol/water (5:1 v/v).
  • Adjusting pH to 4–5 using dilute HCl to catalyze the oximation reaction .
  • Stirring at 60–80°C for 5–12 hours, followed by cooling and crystallization.
  • Purification via recrystallization from ethanol yields the product. Reaction efficiency can be monitored using TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the presence of the imine (C=N) bond (δ 8.2–8.5 ppm for 1^1H; δ 150–160 ppm for 13^{13}C) and fluorine substituents (δ -110 to -125 ppm for 19^{19}F) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths and angles, confirming the planar geometry of the Schiff base moiety. Hydrogen bonding patterns can also be elucidated .
  • HPLC: Impurity profiling using a C18 column (mobile phase: acetonitrile/water, 0.1% TFA) with UV detection at 254 nm ensures purity >98% .

Q. What solvents and conditions are optimal for recrystallization?

Answer: Ethanol is preferred due to its moderate polarity and ability to dissolve both the aldehyde and hydroxylamine precursors. Slow evaporation at 4°C yields high-purity crystals. For hygroscopic batches, dichloromethane/hexane (1:3) mixtures may improve crystal stability .

Advanced Research Questions

Q. How does the reaction mechanism differ under acidic vs. neutral conditions?

Answer:

  • Acidic Conditions (pH 4–5): Protonation of the aldehyde carbonyl enhances electrophilicity, accelerating nucleophilic attack by hydroxylamine. Autocatalytic behavior is observed with trace HCl, reducing activation energy and reaction time .
  • Neutral Conditions: Slower kinetics due to reduced carbonyl activation. Side products like aldol adducts may form if excess aldehyde is present. Kinetic studies via in situ IR spectroscopy can track intermediate formation .

Q. How does thermal and pH stability impact storage and experimental design?

Answer:

  • Thermal Stability: Decomposition occurs above 150°C (TGA data), releasing HF and NH3_3. Store at -20°C under inert gas (argon) to prevent oxidation .
  • pH Sensitivity: Hydrolysis of the imine bond occurs at pH >8, regenerating the aldehyde and hydroxylamine. Buffered solutions (pH 4–6) are critical for biological assays .

Q. What advanced techniques resolve conflicting crystallographic and spectroscopic data?

Answer:

  • Dynamic NMR: Detects tautomerism or conformational changes in solution that X-ray structures may miss.
  • DFT Calculations: Compare experimental bond lengths/angles (e.g., C=N: 1.28 Å) with theoretical models to validate resonance structures .
  • Synchrotron XRD: High-resolution data can resolve disorder in crystal lattices caused by fluorine’s electron-withdrawing effects .

Q. How can biological activity assays be designed for this compound?

Answer:

  • Enzyme Inhibition: Test γ-secretase inhibition using cell-free assays (IC50_{50} determination via fluorescence resonance energy transfer) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) at 10–100 µM concentrations; monitor viability after 48 hours .
  • Binding Studies: Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., kinases or receptors) .

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